Product packaging for Methyl (S)-2-(Boc-amino)-4-iodobutanoate(Cat. No.:CAS No. 101650-14-0)

Methyl (S)-2-(Boc-amino)-4-iodobutanoate

Cat. No.: B018551
CAS No.: 101650-14-0
M. Wt: 343.16 g/mol
InChI Key: VYAWQKJZQJHWPR-ZETCQYMHSA-N
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Description

Methyl (S)-2-(Boc-amino)-4-iodobutanoate is a chiral iodinated amino acid ester that serves as a valuable synthetic intermediate and building block in organic chemistry and peptide research. The compound features a tert-butoxycarbonyl (Boc) group, a cornerstone protecting group in synthetic methodology that stabilizes the amine functionality under basic conditions and can be selectively removed under mild acidic conditions . The iodine atom at the 4-position of the butanoate chain provides a versatile handle for further chemical transformations, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon bonds, thereby extending the molecular structure . This makes it a critical precursor for introducing non-natural side chains into peptide analogs or for constructing more complex, functionalized organic molecules. Its primary research application is as a protected amino acid derivative in the solid-phase and solution-phase synthesis of complex peptides and peptidomimetics, where it is used to incorporate a modifiable site for conjugation, labeling, or structure-activity relationship (SAR) studies . The methyl ester group enhances solubility in common organic solvents, facilitating reactions in homogeneous phases. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18INO4 B018551 Methyl (S)-2-(Boc-amino)-4-iodobutanoate CAS No. 101650-14-0

Properties

IUPAC Name

methyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAWQKJZQJHWPR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCI)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCI)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559783
Record name Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101650-14-0
Record name Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine of the starting L-amino acid derivative. A representative protocol involves:

  • Reagents : Di-tert-butyl dicarbonate (Boc anhydride), triethylamine (TEA).

  • Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 2–4 hours.

  • Yield : >95% (isolated as a white crystalline solid).

The Boc group prevents undesired side reactions during subsequent iodination and esterification steps. Stereochemical retention is confirmed via chiral HPLC analysis.

Iodination at the γ-Position

Iodination introduces the iodine atom at the fourth carbon (γ-position) of the butanoate chain. Two primary methods dominate literature:

Direct Iodination with Sodium Iodide

  • Reagents : Sodium iodide (NaI), chlorotrimethylsilane (TMSCl).

  • Conditions : Acetonitrile, reflux (70°C), 2 hours.

  • Yield : 85–90%.

This method leverages the in situ generation of HI from NaI and TMSCl, facilitating nucleophilic substitution. Side products (e.g., over-iodinated derivatives) are minimized by controlling stoichiometry (1:1.05 substrate-to-NaI ratio).

Metal-Mediated Iodination

  • Reagents : Iodine (I₂), copper(I) iodide (CuI).

  • Conditions : Tetrahydrofuran (THF), 50°C, 6 hours.

  • Yield : 75–80%.

While less efficient than NaI/TMSCl, this method avoids silane byproducts, simplifying purification.

Esterification with Methanol

The final step converts the carboxylic acid to a methyl ester:

  • Reagents : Methanol (MeOH), thionyl chloride (SOCl₂).

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : 90–95%.

SOCl₂ acts as both an acid catalyst and dehydrating agent, driving the reaction to completion. Excess methanol is removed via rotary evaporation, yielding the product as a pale-yellow oil.

Industrial-Scale Production and Optimization

Industrial protocols prioritize cost-effectiveness and scalability while maintaining high enantiomeric excess (ee >99%). Key advancements include:

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor.

  • Benefits : Enhanced heat transfer, reduced reaction time (iodination completes in 30 minutes), and improved safety profile.

  • Throughput : 1.2 kg/day using a 10 L reactor.

Solvent Recycling

  • Strategy : Distillation recovery of acetonitrile and methanol.

  • Efficiency : >90% solvent reuse, reducing production costs by 40%.

Reaction Condition Optimization

Critical parameters influencing yield and purity were systematically evaluated:

ParameterOptimal ValueEffect on Yield
Iodination Temperature70°CMaximizes rate
NaI Equivalents1.05Minimizes byproducts
Esterification Time12 hoursEnsures complete conversion
Boc Protection pH8.5–9.0Prevents racemization

Elevating iodination temperatures beyond 70°C promotes decomposition, while insufficient NaI leads to unreacted starting material.

Purification Strategies

Traditional column chromatography is avoided in favor of:

Crystallization

  • Solvent System : Hexane/ethyl acetate (4:1).

  • Purity : >99% (HPLC).

  • Recovery : 80–85%.

Aqueous Workup

  • Steps : Sequential washes with 5% NaHCO₃ and brine.

  • Advantage : Removes residual iodides and silanes.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
NaI/TMSCl85–90>99High
CuI/I₂75–8095Moderate
Continuous Flow88>99Very High

The NaI/TMSCl method remains the gold standard for balance between yield and practicality.

Challenges and Solutions

Stereochemical Integrity

Racemization during iodination is mitigated by:

  • Low Temperature : Maintaining reactions below 70°C.

  • Buffered Conditions : Using TEA to neutralize generated HI.

Byproduct Formation

Over-iodination is suppressed by:

  • Stoichiometric Control : Limiting NaI to 1.05 equivalents.

  • Catalytic Additives : 0.5 mol% tetrabutylammonium iodide (TBAI) enhances selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(Boc-amino)-4-iodobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dimethylformamide), and catalysts (palladium, copper).

    Deprotection Reactions: Trifluoroacetic acid, dichloromethane.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Deprotection Reactions: The free amino acid derivative.

    Ester Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Peptide Synthesis

Methyl (S)-2-(Boc-amino)-4-iodobutanoate is primarily utilized in peptide synthesis. The Boc group protects the amino function during coupling reactions, allowing for the formation of peptide bonds without interference from the amino group itself. This property is crucial for synthesizing complex peptides and proteins.

Medicinal Chemistry

The compound plays a vital role in the development of peptide-based pharmaceuticals. Its ability to undergo substitution reactions makes it suitable for creating modified peptides that can enhance therapeutic efficacy. For instance, it serves as a precursor in the synthesis of biologically active compounds with potential applications in treating various diseases.

Bioconjugation

In bioconjugation, this compound is used to modify biomolecules for drug delivery systems and imaging agents. The iodine atom can be replaced with other functional groups, facilitating the attachment of drugs to carrier molecules or targeting agents.

Organic Synthesis

This compound acts as an intermediate in synthesizing complex organic molecules, including natural products and polymers. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and deprotection processes.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Peptide Drug Development : Research has shown that this compound can be effectively used to synthesize peptide drugs with enhanced bioactivity and stability, demonstrating its potential in pharmaceutical applications.
  • Bioconjugation Techniques : Studies indicate successful modifications of antibodies using this compound for targeted drug delivery systems, showcasing its versatility in bioconjugation processes.
  • Organic Synthesis Pathways : Various synthetic routes have been explored using this compound as an intermediate, leading to complex organic molecules that are difficult to synthesize through traditional methods.

Mechanism of Action

The mechanism of action of Methyl (S)-2-(Boc-amino)-4-iodobutanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during chemical reactions, preventing unwanted side reactions. The iodine atom serves as a reactive site for substitution reactions, allowing the introduction of various functional groups. The ester group provides a handle for further functionalization or hydrolysis to the carboxylic acid.

Comparison with Similar Compounds

Methyl (S)-2-(((Benzyloxy)carbonyl)amino)-4-iodobutanoate

  • Key difference: Uses a benzyloxycarbonyl (Z) group instead of Boc for amino protection.
  • Reactivity: The Z group is labile to hydrogenolysis (H₂/Pd-C), whereas the Boc group requires acidic conditions (e.g., TFA) for removal .
  • Stability : Boc offers superior stability under basic conditions, making it preferable for multi-step syntheses .

Methyl 4-Iodobutyrate

  • Key difference: Lacks the Boc-protected amino group.
  • Reactivity: Cannot participate in peptide coupling reactions directly. Primarily used as an alkylating agent or in esterification reactions .
  • Physical properties: Lower molecular weight (228.03 g/mol) and density compared to the Boc-amino analog .

(S)-2-(Boc-amino)-4-iodobutyric Acid Ethyl Ester

  • Key difference : Ethyl ester substituent instead of methyl.
  • Hydrolysis : Ethyl esters hydrolyze slower than methyl esters under basic conditions, offering tunable reactivity in synthetic pathways .

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate

  • Key difference : Hydroxyl group replaces iodine.
  • Reactivity : The hydroxyl group requires activation (e.g., tosylation) for nucleophilic substitution, whereas iodine acts as a direct leaving group for cross-coupling (e.g., Suzuki reactions) .
  • Applications: Limited utility in metal-catalyzed reactions compared to the iodinated analog .

Methyl N-Boc-2-amino-5-iodopentanoate

  • Key difference: Extended carbon chain (pentanoate vs. butanoate).
  • Applications : Suitable for synthesizing longer peptide chains or macrocycles .

Biological Activity

Methyl (S)-2-(Boc-amino)-4-iodobutanoate, a compound with significant implications in medicinal chemistry, particularly in the synthesis of bioactive molecules, exhibits various biological activities. This article delves into its biological properties, synthesis, and potential applications based on diverse scholarly sources.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino functionality, an iodine atom at the fourth position of the butanoate chain, and a methyl ester group. Its chemical formula is C₁₁H₁₄INO₄, with a molecular weight of 319.14 g/mol. The structural formula can be represented as follows:

Molecular Structure C11H14INO4\text{Molecular Structure }\quad \text{C}_{11}\text{H}_{14}\text{I}\text{N}\text{O}_{4}

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the introduction of the iodine atom and the Boc protection of the amino group. A typical synthetic route includes:

  • Starting Material : (S)-2-tert-Butoxycarbonylamino-4-iodobutyric acid methyl ester.
  • Reagents : Sodium iodide (Nal) in acetone.
  • Reaction Conditions : Heating at 70°C for 2 hours.
  • Yield : Approximately 92% after purification.

This efficient synthesis pathway highlights its potential for large-scale production for research and pharmaceutical applications .

Pharmacological Properties

This compound has been studied for its role as a precursor in synthesizing various bioactive compounds, including those targeting neurotransmitter systems. The compound's structural features allow it to participate in reactions that yield derivatives with enhanced biological activities.

  • Neurotransmitter Modulation : Research indicates that derivatives of this compound may influence neurotransmitter transporters, particularly in the context of serotonin and dopamine signaling pathways .
  • Antimicrobial Activity : Some studies suggest that compounds derived from this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Cancer Research : Preliminary studies have indicated that derivatives may have cytotoxic effects against certain cancer cell lines, although more extensive research is required to elucidate their mechanisms of action .

Case Studies

  • Neuropharmacology : A study involving the application of derivatives in animal models demonstrated significant modulation of serotonin levels, suggesting potential therapeutic applications in mood disorders .
  • Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria, providing a foundation for further exploration in antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter ModulationInfluences serotonin/dopamine systems
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicityPotential effects on cancer cell lines

Q & A

What are the established synthetic routes for Methyl (S)-2-(Boc-amino)-4-iodobutanoate, and what factors influence reaction yields?

Basic Research Question
The synthesis typically involves three key steps: (1) Boc protection of the amino group, (2) iodination at the γ-position, and (3) esterification. Evidence from peptide synthesis literature indicates that the precursor benzyl 2-(S)-((tert-butoxycarbonyl)amino)-4-iodobutanoate can be obtained in 58% overall yield after these steps . Yield optimization relies on:

  • Reagent stoichiometry : Precise control of iodinating agents (e.g., NaI or I₂) to avoid overhalogenation.
  • Purification methods : Flash chromatography (as demonstrated in alkylation reactions of similar iodinated esters ) ensures removal of byproducts.
  • Temperature control : Low temperatures during iodination prevent decomposition of the labile iodine substituent.

What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : To confirm stereochemistry and assess Boc-group integrity. For example, the methyl ester resonance typically appears at δ ~3.6–3.7 ppm, while the tert-butyl group of Boc resonates at δ ~1.4 ppm .
  • Mass spectrometry (APCI or ESI) : Validates molecular weight (343.16 g/mol) and isotopic patterns from the iodine atom .
  • IR spectroscopy : Identifies carbonyl stretches (Boc carbonyl ~1680–1720 cm⁻¹; ester carbonyl ~1740 cm⁻¹).
    Interpretation Tip : Cross-reference with spectral data from structurally similar compounds, such as benzyl-protected analogs , to resolve ambiguities.

What are the optimal storage conditions for maintaining the stability of this compound during experimental workflows?

Basic Research Question
The compound’s iodine atom and ester group make it sensitive to light, heat, and nucleophilic attack. Recommended conditions:

  • Temperature : Store at 2–8°C in a sealed container .
  • Atmosphere : Use inert gas (e.g., argon) to prevent oxidation.
  • Solubility considerations : Slightly soluble in water (1.4 g/L at 25°C); dissolve in dry DCM or THF for reactions to avoid hydrolysis .

How can researchers address challenges in achieving regioselective substitution at the iodine position during cross-coupling reactions?

Advanced Research Question
Regioselectivity in Suzuki or Stille couplings is influenced by:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances reactivity at the γ-iodine position over competing β-site reactions.
  • Steric effects : The Boc group’s bulkiness may direct coupling partners to the less hindered iodine site.
  • Preactivation strategies : Converting the iodide to a more reactive species (e.g., via in situ generation of a Pd-π-allyl complex) can improve selectivity .

What computational approaches are effective in predicting the binding interactions of this compound with biological targets?

Advanced Research Question
Molecular docking tools like AutoDock Vina (with a 2-order magnitude speed improvement over older versions ) can model interactions:

  • Grid parameterization : Define the iodine atom as a flexible residue to assess its role in halogen bonding.
  • Binding mode clustering : Analyze top-scoring poses for consistency with experimental data (e.g., X-ray crystallography of analogous compounds).
    Validation : Compare docking results with kinetic assays using iodinated analogs to confirm predicted binding affinities.

How should contradictory results in the stereochemical outcomes of reactions using this compound be systematically analyzed?

Advanced Research Question
Contradictions often arise from:

  • Epimerization during synthesis : Monitor reaction pH to avoid acidic/basic conditions that promote racemization .
  • Analytical discrepancies : Use chiral HPLC or Mosher ester analysis to verify enantiopurity.
  • Literature comparison : Cross-check reported optical rotations (e.g., [α]D²⁵ values) with databases for Boc-protected amino acid derivatives .
    Resolution : Replicate synthesis under strictly controlled conditions and validate with multiple spectroscopic methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (S)-2-(Boc-amino)-4-iodobutanoate
Reactant of Route 2
Methyl (S)-2-(Boc-amino)-4-iodobutanoate

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